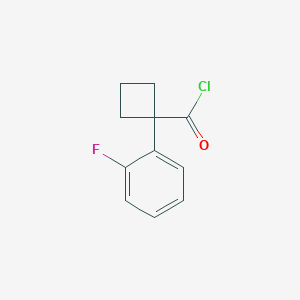
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride is a chemical compound with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol . This compound is typically used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a cyclobutane ring substituted with a 2-fluorophenyl group and a carbonyl chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorophenylcyclobutanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Fluorophenylcyclobutanone+SOCl2→1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 1-(2-fluorophenyl)cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 1-(2-fluorophenyl)cyclobutanecarboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous base
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
1-(2-Fluorophenyl)cyclobutanemethanol: Formed from reduction
1-(2-Fluorophenyl)cyclobutanecarboxylic acid: Formed from hydrolysis
科学的研究の応用
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties.
類似化合物との比較
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)cyclobutane-1-carbonyl chloride
- 1-(2-Bromophenyl)cyclobutane-1-carbonyl chloride
- 1-(2-Methylphenyl)cyclobutane-1-carbonyl chloride
These compounds share a similar cyclobutane ring structure with different substituents on the phenyl group. The presence of different substituents can influence the reactivity, stability, and applications of these compounds. For example, the fluorine atom in this compound can enhance its reactivity and stability compared to its chloro, bromo, or methyl counterparts.
特性
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-10(14)11(6-3-7-11)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUAAFYOBMZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640626 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-31-2 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
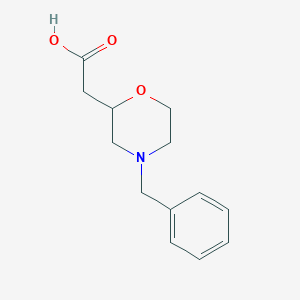
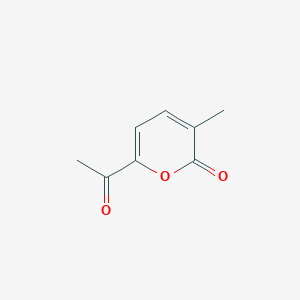
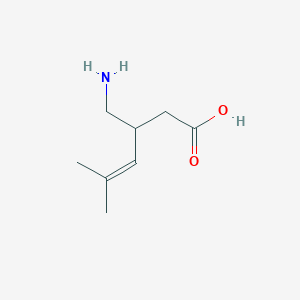
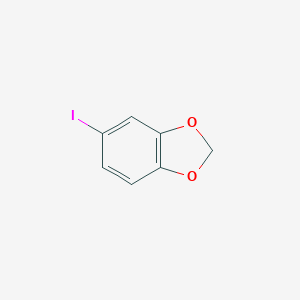
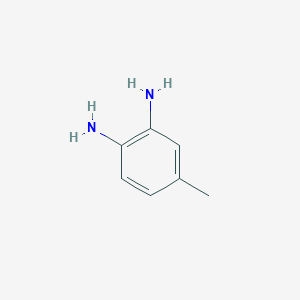
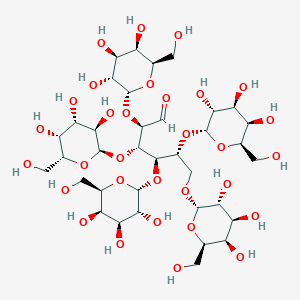
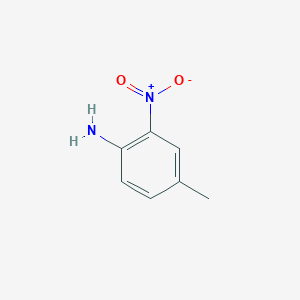
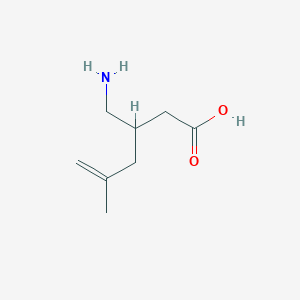
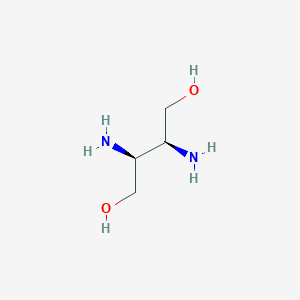
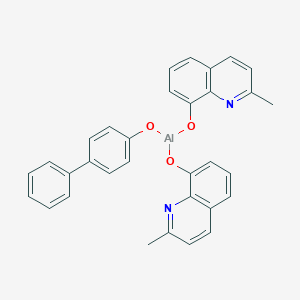
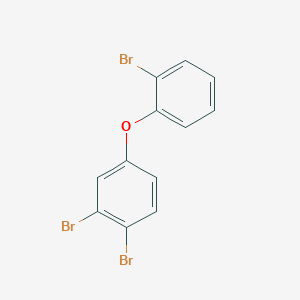
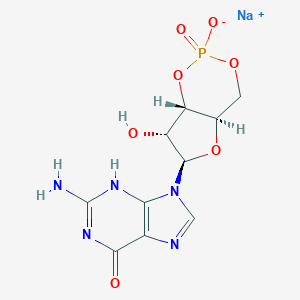
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
